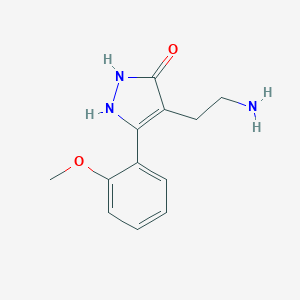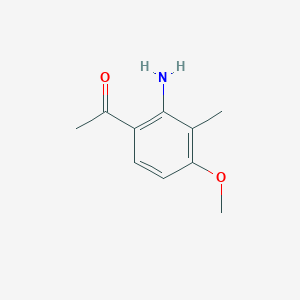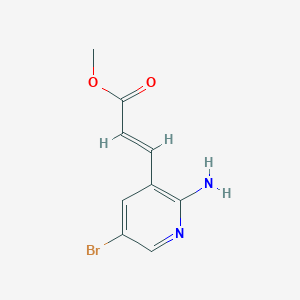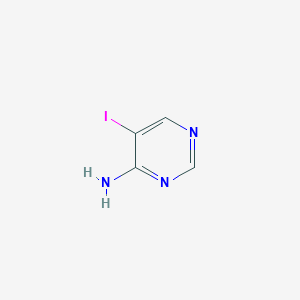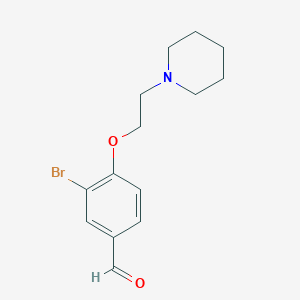
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde” is a chemical compound with the molecular formula C14H18BrNO2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving this compound include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of this compound was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
This compound is a yellow solid powder . It has a boiling point of 378.5°C at 760 mmHg . The relative density of this compound is 1.084g/cm3 .Applications De Recherche Scientifique
Synthesis of Non-Peptide CCR5 Antagonists
A significant application involves the synthesis of novel non-peptide CCR5 antagonists. These compounds are synthesized through complex chemical reactions involving intermediates like 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, which is prepared from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde. The resulting CCR5 antagonists exhibit potential for therapeutic use in treating conditions such as HIV infection by blocking the CCR5 receptor, a critical entry point for the virus into human cells (Cheng De-ju, 2014); (H. Bi, 2014).
Development of Novel Copolymers
This compound also finds application in the development of novel copolymers. For instance, novel trisubstituted ethylenes, including those derived from ring-substituted benzaldehydes, have been copolymerized with styrene to produce materials with potential applications in various industries. These copolymers have been characterized by their composition and structural properties, suggesting their utility in creating materials with specific mechanical and thermal properties (G. Kharas et al., 2016).
Ligand-Mediated Coordination Chemistry
Another application area is in ligand-mediated coordination chemistry, where compounds derived from "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" serve as ligands in the synthesis of complex metal structures. These structures are investigated for their unique properties, such as magnetic behavior and potential for catalysis, showcasing the versatility of this compound in creating functionally diverse materials (Ishani Majumder et al., 2016).
Fluorescent Properties and Biological Evaluation
Furthermore, derivatives of "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" have been synthesized and evaluated for their fluorescent properties and potential biological applications. For example, meso-piperidine linked Bodipy compounds, derived from this compound, have been studied for their photophysical properties and assessed in live cell imaging, indicating their potential use in biological research and medical diagnostics (E. Eçik et al., 2019).
Structural and Cytotoxicity Studies
Additionally, derivatives have been investigated for their structural properties and cytotoxic activities against human tumor cells, underscoring the potential of compounds synthesized from "3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde" in developing new therapeutic agents. These studies include the synthesis of novel silver(I) complexes that exhibit significant cytotoxic activity, offering insights into the design of new anticancer drugs (D. E. Silva et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCTSKYDFSRQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610184 |
Source


|
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde | |
CAS RN |
938370-87-7 |
Source


|
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

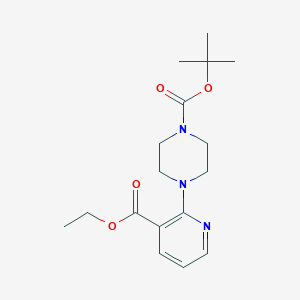
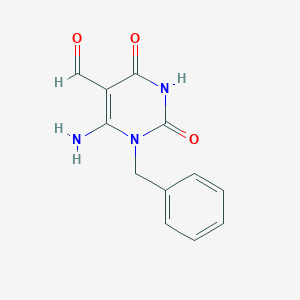
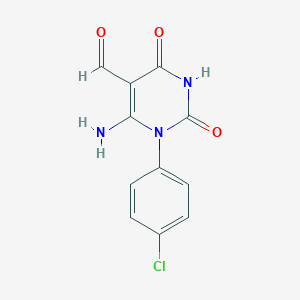
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
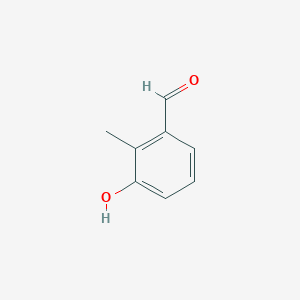
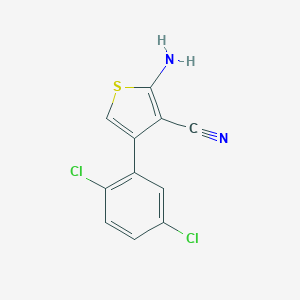
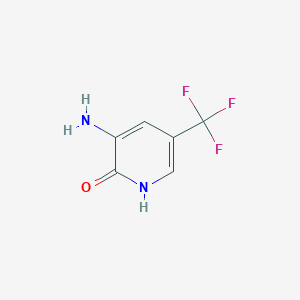
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
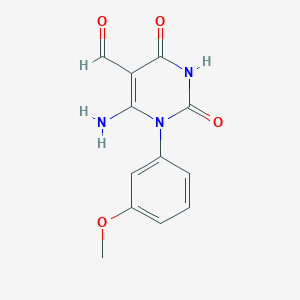
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
